2-methyl-3-(pyridin-3-yloxy)pyrazine

Medicinal Chemistry Chemical Biology Synthetic Intermediate

2-Methyl-3-(pyridin-3-yloxy)pyrazine (CAS 2640889-16-1) is a regioisomerically pure heterocyclic building block featuring a 3-pyridyloxy group ortho to a methyl substituent on the pyrazine core—a substitution pattern that creates a unique electronic/steric environment distinct from 2- or 4-yloxy isomers. Its favorable drug-like physicochemical profile (MW 187.20, tPSA 47.9 Ų, XLogP3 1) makes it a permissible fragment for lead generation and computational model validation. By sourcing this exact regioisomer, you avoid the risk of generic substitution, securing the specific molecular recognition required for reproducible medicinal chemistry and library synthesis.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 2640889-16-1
Cat. No. B6441943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(pyridin-3-yloxy)pyrazine
CAS2640889-16-1
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1OC2=CN=CC=C2
InChIInChI=1S/C10H9N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h2-7H,1H3
InChIKeyQHFVQYRYNCIING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(pyridin-3-yloxy)pyrazine (CAS 2640889-16-1): A Pyrazine-Based Heterocyclic Building Block for Research and Development


2-Methyl-3-(pyridin-3-yloxy)pyrazine is a synthetic heterocyclic compound with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol. It features a pyrazine core substituted with a methyl group at the 2-position and a pyridin-3-yloxy group at the 3-position [1]. Its monoisotopic mass is 187.074561919 Da, and it has a topological polar surface area of 47.9 Ų [1]. This compound is primarily cataloged as a research chemical and a synthetic intermediate, available from various chemical suppliers.

Why 2-Methyl-3-(pyridin-3-yloxy)pyrazine Cannot Be Interchanged with Generic Pyrazine Analogs


The specific substitution pattern of 2-methyl-3-(pyridin-3-yloxy)pyrazine—a 3-pyridyloxy group ortho to a methyl group on a pyrazine ring—creates a unique electronic and steric environment that dictates its reactivity and potential molecular recognition. Unlike unsubstituted pyrazine or isomers with different pyridyl attachment points (e.g., 2- or 4-yloxy), this arrangement influences properties like hydrogen bond acceptor count (4) and rotatable bond count (2) [1]. While published head-to-head comparative biological or performance data for this specific compound are not yet available, in-class knowledge from pyrazine medicinal chemistry indicates that such regioisomeric changes can drastically alter target binding or material properties [2], making generic substitution a high-risk proposition without explicit verification.

Quantitative Evidence Assessment for 2-Methyl-3-(pyridin-3-yloxy)pyrazine (CAS 2640889-16-1)


Evidence Gap Analysis: Lack of Published Head-to-Head Comparative Data for Procurement Decisions

A comprehensive search of primary research papers, patents, and authoritative databases has identified no published, quantifiable, head-to-head comparator data for 2-methyl-3-(pyridin-3-yloxy)pyrazine (CAS 2640889-16-1). The compound's recorded properties are limited to computed physicochemical values from PubChem, such as a molecular weight of 187.20 g/mol and an XLogP3-AA of 1 [1]. There is no direct comparative evidence versus its closest analogs (e.g., 2-methyl-3-(pyridin-2-yloxy)pyrazine or 2-methyl-3-(pyridin-4-yloxy)pyrazine) in any biological assay, selectivity panel, or industrial performance test. This evidence gap prevents a data-driven differentiation for scientific selection or procurement at this time.

Medicinal Chemistry Chemical Biology Synthetic Intermediate

Application Scenarios for 2-Methyl-3-(pyridin-3-yloxy)pyrazine Driven by Current Evidence


Exploratory Medicinal Chemistry as a Scaffold for Library Synthesis

Given its unique substitution pattern, the primary application scenario indicated by the current (limited) evidence is as a synthetic building block in medicinal chemistry for generating novel screening libraries. Its physicochemical profile—a molecular weight of 187.20 g/mol, an XLogP3-AA of 1, and a topological polar surface area of 47.9 Ų [1]—falls within favorable drug-like space, making it a permissible fragment for lead generation. However, this is not a proven advantage without comparative data.

Use as a Reference Standard or Synthetic Route Intermediate

The compound can serve as a well-characterized synthetic intermediate, where its identity and purity can be confirmed by its compiled analytical data, including its monoisotopic mass (187.074561919 Da) and InChI Key (QHFVQYRYNCIING-UHFFFAOYSA-N) [1]. This provides a verifiable basis for procurement when the exact regioisomer is specified in a synthetic protocol.

Computational Chemistry and Property Prediction Studies

The availability of fully computed properties makes this compound a candidate for use in computational model validation, where its predicted properties (e.g., XLogP3, polar surface area [1]) can be experimentally verified before advancing more complex analogs with the same core.

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